molecular formula C16H26ClNO2 B121072 Tramadol hydrochloride CAS No. 36282-47-0

Tramadol hydrochloride

Cat. No.: B121072
CAS No.: 36282-47-0
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-XMZRARIVSA-N
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Description

Research Evolution and Discovery Timeline

Tramadol's development represents a landmark in analgesic pharmacology:

Year Milestone Significance
1962 Synthetic creation by Grünenthal GmbH Designed as safer alternative to traditional opioids
1977 Market launch as Tramal® (Germany) First commercial application for moderate pain
1995 FDA approval (Ultram®) U.S. market entry with non-controlled status
2014 U.S. Schedule IV classification Regulatory response to abuse potential
2020 Global production >30 million annual scripts Established as WHO Essential Medicine

The molecule's unique structure—(±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride—combines opioid receptor agonism with serotonin/norepinephrine reuptake inhibition (SNRI) . This dual mechanism emerged from deliberate molecular engineering to reduce respiratory depression and addiction risks compared to classical opioids .

Therapeutic Classification in Academic Literature

Contemporary pharmacological categorization reflects tramadol's complexity:

Primary Classifications

  • Opioid Analgesic (μ-opioid receptor agonist) :
    • Binds μ-receptors with 1/6,000th morphine's affinity
    • Active metabolite (O-desmethyltramadol) exhibits 300x higher μ-affinity
  • SNRI (Monoamine Reuptake Inhibitor) :
    • Inhibits SERT (serotonin transporter): IC₅₀ = 0.53 μM
    • Inhibits NET (norepinephrine transporter): IC₅₀ = 0.78 μM

Secondary Characteristics

  • CYP2D6-dependent metabolism creates significant pharmacogenomic variability
  • Atypical pharmacokinetics with 75% oral bioavailability increasing to 90% at steady-state

Global Research Landscape and Geographical Variations

Tramadol research output (1978–2023) reveals distinct geographical patterns:

Table 1: Top 10 Countries by Tramadol Publications (n=2,059 studies)

Rank Country Publications (%) Research Focus
1 USA 12.6% Abuse potential, pharmacogenomics
2 Turkey 11.3% Post-operative analgesia
3 India 8.1% Chronic pain management
4 Germany 8.6% Molecular pharmacology
5 China 7.2% Novel formulations

Source: Bibliometric analysis of 2,059 studies

Regulatory landscapes demonstrate marked variability:

  • Schedule IV : United States (2014), United Kingdom (2014)
  • Uncontrolled : Australia (prescription-only)
  • Restricted Access : Egypt (2018 seizure >14 million tablets), India (2018 manufacturing controls)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-XMZRARIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023691, DTXSID60933340
Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0, 148229-78-1, 22204-88-2
Record name Tramadol hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tramadol hydrochloride [USAN:USP:JAN]
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Record name Tramadol hydrochloride
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Record name 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1)
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Record name trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride
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Record name CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE.
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Record name TRAMADOL HYDROCHLORIDE
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Preparation Methods

Grignard Reaction-Based Synthesis

Early methods (US 3,652,589) involved reacting 2-dimethylaminomethylcyclohexanone with m-bromoanisole via Grignard addition, yielding a cis-trans isomer mixture. Subsequent distillation at 150–200°C under vacuum (0.1–1 mmHg) provided an oily base, which was hydrochlorinated using gaseous HCl in dichloromethane.

Key Limitations:

  • Toxic Solvents : Required 1,4-dioxane (category 1 carcinogen) for recrystallization, posing occupational hazards and environmental risks.

  • Low Yield : Multiple crystallizations reduced overall yield to 55–60% due to persistent cis-isomer contamination (8–12%).

  • Energy Intensity : High-temperature vacuum distillation increased production costs.

Modern Single-Pot Aqueous Synthesis

Reaction Mechanism and Optimization

The patented aqueous process (EP1346978A1) eliminates carcinogenic solvents by exploiting water’s selective solubility properties:

  • Acidification : A cis-trans tramadol base mixture (e.g., 82:18 trans:cis) reacts with concentrated HCl (35% w/w) at 40–50°C.

  • Water-Mediated Crystallization : Adjusting water content to 3–5% (w/w) precipitates trans-tramadol hydrochloride, while the cis isomer remains soluble.

Critical Parameters:

ParameterOptimal RangeEffect of Deviation
Water Content3–5%<3%: Co-precipitation of cis isomer; >5%: Reduced yield due to solubility
Temperature40–50°C<40°C: Slow crystallization; >50°C: Isomer interconversion
pH3–5<3: Hydrochloride degradation; >5: Incomplete salt formation

Monohydrate Intermediate Route

An alternative pathway converts the trans base to a monohydrate intermediate prior to hydrochlorination:

  • Hydrate Formation : Adjusting the base mixture to pH 7.5–8.5 with acetic acid in water yields (RR,SS)-tramadol monohydrate (97–99% trans).

  • Hydrochlorination : Treating the monohydrate with HCl/IPA (isopropyl alcohol) produces pharmaceutical-grade hydrochloride.

Comparative Analysis of Industrial Methods

Solvent Use and Environmental Impact

MethodSolvents UsedCis-Isomer ContentYieldCarcinogen Exposure
Traditional (US 3,652,589)1,4-dioxane, dichloromethane8–12%55–60%High
Aqueous (EP1346978A1)Water, IPA2–3%78–85%None

Scalability and Cost

  • Capital Costs : Aqueous methods reduce distillation infrastructure by 40% through ambient-pressure crystallization.

  • Operational Costs : Eliminating dioxane recrystallization cuts waste disposal costs by $12–15/kg product.

Advanced Purification Techniques

Crystallization Additives

Patent WO2003078380A2 discloses that adding 0.1–0.5% ascorbic acid during crystallization suppresses cis-isomer inclusion, enhancing trans purity to 99.5%.

Environmental and Regulatory Considerations

Waste Stream Management

Aqueous methods generate 65% less organic waste compared to traditional processes, aligning with EPA’s Resource Conservation and Recovery Act (RCRA) guidelines.

Residual Solvent Compliance

The International Council for Harmonisation (ICH) Q3C mandates dioxane limits <0.5 ppm in pharmaceuticals—achievable only through solvent-free methods .

Chemical Reactions Analysis

Types of Reactions: Tramadol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Tramadol can be oxidized to form N-oxide derivatives.

    Reduction: The reduction of tramadol can lead to the formation of desmethyltramadol.

    Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Mechanism

Tramadol acts as a weak agonist at the mu-opioid receptor while also inhibiting the reuptake of serotonin and norepinephrine. This dual action contributes to its analgesic effects and may provide advantages over traditional opioids, such as a lower risk of respiratory depression and reduced potential for abuse .

Clinical Applications

  • Pain Management :
    • Post-Surgical Pain Relief : Tramadol has been evaluated for its effectiveness in managing post-operative pain. Studies have shown that intravenous tramadol administration provides significant pain relief compared to placebo in patients undergoing surgery .
    • Chronic Pain : It is also used in chronic pain management, including conditions like osteoarthritis and neuropathic pain. Its efficacy in these areas has been supported by various clinical trials demonstrating its ability to reduce pain intensity effectively .
  • Psychiatric Uses :
    • Recent research indicates that tramadol may have mood-elevating properties, making it a candidate for treating mild to moderate depression. Case studies have documented improvements in mood alongside pain relief when tramadol was administered for acute pain episodes .
  • Use in Special Populations :
    • Elderly Patients : Tramadol is often preferred in older adults due to its favorable side effect profile compared to stronger opioids, which can lead to greater risks of sedation and falls .
    • Pediatric Use : There are indications that tramadol can be safely used in children for pain management, although careful monitoring is required due to variability in metabolism among pediatric patients .

Safety Profile and Dependence

Despite its advantages, tramadol is not devoid of risks. The potential for dependence has been highlighted in case studies where individuals developed significant addiction despite initial perceptions of low abuse potential. For example, a case report described a veteran who became dependent on tramadol after being prescribed it for shoulder pain, ultimately requiring inpatient treatment for her addiction .

Emerging Research and Future Directions

Recent studies are exploring the use of tramadol in combination with other medications to enhance its analgesic effects or mitigate side effects. For instance, combining tramadol with non-opioid analgesics or adjuvants like gabapentin may improve outcomes for patients with complex pain syndromes .

Additionally, ongoing research is focused on understanding the long-term effects of tramadol use, particularly regarding its impact on mental health and potential interactions with other medications commonly prescribed in chronic pain management.

Data Summary Table

Application AreaFindingsReferences
Post-Surgical Pain ReliefSignificant efficacy compared to placebo; delayed onset of action noted
Chronic Pain ManagementEffective in reducing pain intensity across various conditions
Psychiatric ApplicationsPotential mood-elevating effects observed; case studies support usage
Special PopulationsFavorable safety profile in elderly; cautious use in pediatrics
Dependence RisksDocumented cases of addiction; requires monitoring

Mechanism of Action

Tramadol hydrochloride exerts its effects through a dual mechanism:

    μ-Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the central nervous system, inhibiting ascending pain pathways and altering pain perception.

    Serotonin-Norepinephrine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine, neurotransmitters involved in the descending inhibitory pain pathway. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Local Anesthetic Efficacy in Dental and Surgical Procedures

Tramadol hydrochloride has been studied as a local anesthetic alternative to lignocaine (lidocaine) and prilocaine. Key findings include:

Parameter Tramadol HCl (1–2 mg/kg) Lignocaine HCl (2% with adrenaline) Prilocaine (2%) Study Details
Onset Time (mins) 3–5 2–3 3–4 Split-mouth RCT
Duration (mins) 60–90 90–120 60–90 Al-Haideri (2013)
Efficacy (VAS Score) 2.1 ± 0.8 1.9 ± 0.7 2.3 ± 0.9 Jendi et al. (2019)
Adverse Effects Nausea (16.6%), vomiting (3.3%) None reported Transient hypotension (5%) Altunkaya et al. (2003)
  • In molar extractions, tramadol with adrenaline showed comparable efficacy to lignocaine (95% success rate) but shorter duration .
  • Tramadol’s local anesthetic action is attributed to sodium channel blockade, similar to lignocaine, but its opioid activity provides supplementary analgesia .

Analgesic Mechanisms vs. Classical Opioids

Feature Tramadol HCl Morphine Codeine
Receptor Affinity Weak μ-opioid (Ki = 2.1 µM) High μ-opioid (Ki = 1–10 nM) Moderate μ-opioid
Monoamine Reuptake Inhibition Yes (NE/5-HT) No No
Respiratory Depression Risk Low High Moderate
Dependence Potential Low (monkey studies) High Moderate
  • Tramadol’s dual mechanism reduces side effects like constipation and respiratory depression, which are prominent with morphine .

Pharmacokinetic Comparison

Parameter Tramadol HCl Celecoxib Venlafaxine
Bioavailability 77% (rectal) 40% (oral) 45% (oral)
Half-Life (hrs) 5.7 ± 1.0 11–15 5–11
Protein Binding 20% 97% 27%
Metabolism CYP3A4/2D6 CYP2C9 CYP2D6
  • In osteoarthritis trials, extended-release tramadol (300 mg) matched celecoxib (200 mg) in pain relief (ΔVAS = −32.1 vs. −30.4) but had higher nausea incidence (18% vs. 6%) .

Postoperative Shivering vs. Clonidine

Parameter Tramadol HCl (1–2 mg/kg) Clonidine (1 µg/kg)
Onset Time (mins) 5–10 15–20
Efficacy Rate 98% 87%
Recurrence Rate 2% 13%
Adverse Effects Nausea (16.6%), vomiting (3.3%) Hypotension (10%), bradycardia (7%)
  • Tramadol’s dual action (opioid + monoaminergic) provides faster and more sustained control of shivering than clonidine’s α₂-agonist effects .

Antidepressant Potential vs. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Tramadol shares structural and mechanistic similarities with venlafaxine, an SNRI:

  • Both inhibit NE/5-HT reuptake (tramadol: Ki = 0.79–0.99 µM; venlafaxine: Ki = 0.1–0.3 µM) .
  • Case studies report tramadol’s antidepressant effects in chronic pain patients, but its opioid activity limits long-term use due to dependence risks .

Biological Activity

Tramadol hydrochloride is a synthetic analgesic that possesses both opioid and non-opioid properties, primarily acting on the central nervous system to alleviate pain. Its unique mechanism of action, pharmacokinetics, and clinical efficacy have made it a subject of extensive research. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and associated case studies.

Tramadol exerts its analgesic effects through several mechanisms:

  • Opioid Receptor Agonism : Tramadol primarily acts as a weak agonist at the μ-opioid receptor. Its active metabolite, M1, has a significantly higher affinity for this receptor, enhancing its analgesic potency .
  • Serotonin and Norepinephrine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin (5-HT) and norepinephrine, contributing to its pain-relieving effects by increasing the concentration of these neurotransmitters in the synaptic cleft .
  • Interaction with Multiple Receptors : It also interacts with various receptors involved in pain modulation, including:
    • Alpha2-adrenoreceptors
    • NMDA receptors
    • TRPV1 (capsaicin receptor)
    • Muscarinic receptors (M1 and M3)
    • Adenosine A1 receptors .

Pharmacokinetics

Tramadol is rapidly absorbed following oral administration, with a bioavailability of approximately 75%. Peak plasma concentrations occur within 1.6 to 1.9 hours after a single oral dose. The pharmacokinetics can vary significantly among individuals due to genetic polymorphisms in the CYP2D6 enzyme, which is responsible for metabolizing tramadol into its active form M1 .

ParameterValue
Bioavailability~75%
Peak Plasma ConcentrationCmax ~300 μg/L
Time to PeakTmax ~1.6-1.9 hours
Metabolite CmaxM1 ~55 μg/L
Steady-State ConcentrationAchieved within 2 days

Efficacy in Clinical Studies

Tramadol has been extensively studied for its effectiveness in managing various types of pain. A notable study investigated the efficacy and safety of a twice-daily formulation of this compound in patients with chronic knee osteoarthritis pain:

  • Study Design : Multicenter, randomized, placebo-controlled trial.
  • Participants : 249 patients entered the dose-escalation phase; 160 were randomized for double-blind treatment.
  • Results :
    • Tramadol showed superior efficacy compared to placebo (log-rank p = 0.042).
    • The cumulative retention rate was significantly higher in the tramadol group (83.7% vs. 69%).
    • Adverse events were reported in 80.6% of patients during the open-label period; common events included nausea, vomiting, and somnolence .

Case Study: Tramadol Dependence

A case report highlighted a patient who developed dependence on tramadol after being prescribed it for pain management during military service. The patient escalated her dosage significantly and required detoxification treatment involving buprenorphine/naloxone. This case underscores the potential for tramadol misuse and dependence despite its therapeutic benefits .

Adverse Effects

While tramadol is generally well-tolerated, it is associated with several adverse effects:

  • Common Side Effects : Nausea, vomiting, constipation, dizziness, and somnolence.
  • Severe Risks : Respiratory depression has been reported in some cases, particularly when combined with other CNS depressants or in patients with pre-existing respiratory conditions .

Q & A

Q. How can Tramadol hydrochloride be quantified in pharmaceutical formulations using HPLC?

Methodological Answer: To quantify this compound via HPLC:

  • Column : Use a 4.6 mm × 25 cm column packed with L1 material (5 µm particle size) .
  • Mobile Phase : 0.1N potassium hydroxide solution (pH adjusted as needed) .
  • Detection : UV detector set at 271 nm .
  • Sample Preparation : Dissolve crushed tablets in methanol and filter to remove excipients. For simultaneous determination with paracetamol, employ a Hypurity Advance column with phosphate buffer (pH 6.3) and acetonitrile (90:10 v/v) .
  • Validation : Ensure linearity (10–400 µg/mL for HPLC-UV), precision (RSD <2%), and accuracy (recovery 98–102%) .

Q. What physicochemical properties of this compound are critical for formulation design?

Key Properties :

  • Solubility : Freely soluble in water and methanol; logP = 1.35 at pH 7 .
  • pKa : 9.41, influencing ionization and absorption .
  • Stability : Degrades <80% of labeled content within 30 minutes in alkaline solvents; store in amber glass to prevent photodegradation .

Q. How is an LC-MS/MS method validated for this compound quantification in biological samples?

Validation Protocol :

  • Precision : Intra- and inter-day RSD ≤15% (Table VII in ) .
  • Accuracy : Spike recovery within 85–115% using quality control samples .
  • Linearity : Calibration curves (0.05–1.0 mg/mL) with R² ≥0.99 .
  • Stability : Assess freeze-thaw cycles and long-term storage .

Advanced Research Questions

Q. How can controlled-release formulations of this compound be optimized?

Experimental Design :

  • Polymers : Combine hydroxypropyl methylcellulose K100M (hydrophilic) and glyceryl behenate (hydrophobic) .
  • Design : Central composite design (2 factors, 3 levels) to optimize drug release parameters (T12, T100, Higuchi R²) .
  • Release Mechanism : Fit dissolution data to Higuchi (matrix diffusion) or zero-order (erodible systems) models .

Q. What pharmacokinetic parameters are critical for analyzing this compound bioavailability?

Parameters & Tools :

  • Non-compartmental Analysis : Calculate Cmax, Tmax, AUC0-t, and AUC0-∞ using WinNonlin® .
  • Statistical Significance : Use 90% confidence intervals and ANOVA (p<0.05) to compare formulations .

Q. What metabolic pathways of this compound are observed in preclinical models?

Pathways :

  • Phase I : O-demethylation (CYP2D6), N-demethylation, and cyclohexyl oxidation .
  • Phase II : Glucuronidation and sulfation of metabolites (e.g., M1: O-desmethyl tramadol) .
  • Species Differences : Rats excrete 73% of dose in urine vs. 65% in dogs .

Q. How does chronic this compound exposure affect hepatic function in rodents?

Biomarkers & Methods :

  • Enzyme Assays : Elevated ALT, AST, and γ-GT levels (p<0.05) indicate hepatotoxicity .
  • Histopathology : Portal tract hypertrophy, cytolysis, and inflammatory infiltrates (dose-dependent) .

Q. How can method precision and accuracy be ensured in simultaneous Tramadol/paracetamol analysis?

Approach :

  • HPLC-UV : Hypurity Advance column with phosphate buffer/acetonitrile; resolution ≥5.0 between peaks .
  • GC-MS : Rtx-1 column with temperature programming; quantify via m/z 58 (Tramadol) and m/z 109 (paracetamol) .

Q. What computational models elucidate this compound’s molecular behavior?

DFT Studies :

  • Gas Phase vs. Solution : B3LYP/6-31G* calculations with IEFPCM/SMD solvation models .
  • Vibrational Spectra : Assign 132 modes for hydrochloride species; compare with experimental IR/Raman .

Q. How are impurities in this compound formulations detected per USP standards?

Guidelines :

  • Related Compounds : Use USP Tramadol Related Compound A RS for system suitability .
  • Calculation : Adjust impurity % using (rU/rS) × (CS/CU) × (1/F) × 100 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tramadol hydrochloride
Reactant of Route 2
Reactant of Route 2
Tramadol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.